![molecular formula C19H22O6 B1235375 Strigol CAS No. 11017-56-4](/img/structure/B1235375.png)
Strigol
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Overview
Description
Strigol is a strigolactone in which the tricyclic lactone moiety bears a hydroxy substitutuent at the position para to the gem-dimethyl group. It is a strigolactone, a secondary alcohol and an indenofuran.
Scientific Research Applications
1. Germination Stimulant in Parasitic Weeds
Strigol, a potent germination stimulant for parasitic weeds like Striga and Orobanche, has been extensively studied for its role in agriculture. It was first isolated from cotton root exudates and characterized for its unique properties in stimulating seed germination at extremely low concentrations (Cook et al., 1966). This discovery led to the development of synthetic analogs and further research into strigol's potential in managing parasitic weed infestations, crucial for agricultural productivity (Pepperman et al., 1982).
2. Root Architecture and Plant Hormone Research
Strigolactones, a group of similar molecules including strigol, are identified as a new class of plant hormones. They play a significant role in rhizosphere signaling, affecting root architecture and plant growth. The discovery of strigolactones' hormonal functions has opened up a new area of research in plant science, contributing to our understanding of plant development and interactions with the environment (Screpanti et al., 2016).
3. Interactions with Arbuscular Mycorrhizal Fungi
Strigolactones, including strigol, serve as host detection signals for arbuscular mycorrhizal fungi. This interaction is crucial for establishing symbiotic relationships between fungi and plant roots, enhancing nutrient uptake and plant health. This aspect of strigol research is particularly relevant in sustainable agriculture and improving crop resilience (Waters et al., 2017).
4. Potential Agricultural Applications
The potential agricultural applications of strigolactones are diverse. These include modifying plant architecture, stimulating seed germination of parasitic weeds to control their infestation, and enhancing plant root colonization by beneficial fungi. However, practical applications are currently limited by factors such as synthesis costs and regulatory uncertainties (Vurro et al., 2016).
5. Bioactive Compounds in Plant Physiology
Strigolactones have various physiological roles in plants beyond their interaction with parasitic weeds and mycorrhizal fungi. Their study contributes to a broader understanding of plant physiology, particularly in the context of plant responses to environmental stresses and developmental processes (Humphrey & Beale, 2006).
properties
CAS RN |
11017-56-4 |
---|---|
Product Name |
Strigol |
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3E,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/b12-8+/t10-,13+,14-,16+/m1/s1 |
InChI Key |
VOFXXOPWCBSPAA-KCNJUGRMSA-N |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C |
SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C |
Other CAS RN |
11017-56-4 |
synonyms |
(+)-orobanchyl acetate (+)-strigol strigol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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